molecular formula C20H21F3N4O2 B2827042 6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2175978-97-7

6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2827042
CAS RN: 2175978-97-7
M. Wt: 406.409
InChI Key: ULIRGEYPKYCURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C20H21F3N4O2 and its molecular weight is 406.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound can be synthesized through multi-component reactions involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate or hydrochloride, leading to derivatives of pyrimidinones. Such synthetic methods highlight the compound's versatility and its derivatives' potential in various research applications (Bararjanian et al., 2010).

Self-Assembly and H-Bonding : X-ray crystallography data confirm that these compounds can exhibit self-assembly and hydrogen bonding, indicating their utility in studying molecular interactions and designing new materials with specific properties (Bararjanian et al., 2010).

Biological Activity

Topoisomerase II Inhibition : Derivatives of this compound have been found to interact with mammalian topoisomerase II, an enzyme critical in DNA replication and transcription. This interaction suggests potential applications in cancer research, as inhibiting topoisomerase II can prevent the proliferation of cancer cells (Wentland et al., 1993).

Anti-Angiogenic and DNA Cleavage Activities : Novel derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These activities are crucial for hindering the growth and spread of tumors by targeting the blood vessels that supply them and inducing DNA damage in cancer cells (Kambappa et al., 2017).

Synthesis of Trifluoromethylated Analogues : The compound's derivatives have been utilized to synthesize new trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues have implications in medicinal chemistry, especially in designing drugs with improved metabolic stability and bioavailability (Sukach et al., 2015).

properties

IUPAC Name

6-cyclopropyl-3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)17-4-3-15(10-24-17)19(29)26-7-5-13(6-8-26)11-27-12-25-16(9-18(27)28)14-1-2-14/h3-4,9-10,12-14H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIRGEYPKYCURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

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